molecular formula C7H8N2O3 B1603833 3,6-Dimethyl-5-nitropyridin-2-ol CAS No. 57179-69-8

3,6-Dimethyl-5-nitropyridin-2-ol

Cat. No. B1603833
CAS RN: 57179-69-8
M. Wt: 168.15 g/mol
InChI Key: XVHKMNXBHZNDJB-UHFFFAOYSA-N
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Description

3,6-Dimethyl-5-nitropyridin-2-ol, also known as 6-Hydroxy-3-nitro-2,5-lutidine, is a chemical compound with the molecular formula C7H8N2O3 . It has a molecular weight of 168.15 g/mol .


Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Molecular Structure Analysis

The molecular structure of 3,6-Dimethyl-5-nitropyridin-2-ol consists of a pyridine ring with two methyl groups attached at the 3rd and 6th positions, a nitro group at the 5th position, and a hydroxyl group at the 2nd position .


Chemical Reactions Analysis

The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Scientific Research Applications

Reaction and Intermediate Formation

  • Studying Pyridine Ring Reactions: Research by Reinheimer et al. (1980) found that 2-halo-5-nitropyridines, closely related to 3,6-Dimethyl-5-nitropyridin-2-ol, react with aqueous base to produce a stable substance, indicating potential for studying ring-opening reactions and intermediate formations in organic chemistry (Reinheimer et al., 1980).

Molecular and Crystal Structure Analysis

  • Theoretical Calculations for Molecular Identification: Yıldırım et al. (2011) performed a study on 2,6-dimethyl-4-nitropyridine N-oxide, which is structurally similar to 3,6-Dimethyl-5-nitropyridin-2-ol, using density functional theory. This study is significant for understanding the molecular structures and vibrational spectra of related nitropyridine compounds (Yıldırım et al., 2011).

Intermolecular Interactions and Hydrogen Bonding

  • Studying Intermolecular Interactions: Hanuza et al. (1998) investigated the effect of intermolecular C–H⋯O interaction on the crystal structure and vibrational properties of 2,6-dimethyl-4-nitropyridine N-oxide. Insights from such studies are crucial for understanding the interactions and properties of similar nitropyridine derivatives (Hanuza et al., 1998).

Electroorganic Synthesis

  • Application in Electrochemical Processes: Raju et al. (2003) explored the electroorganic synthesis of 6-aminonicotinic acid from 2-amino-5-chloropyridine, demonstrating the potential of using related nitropyridine compounds in electrochemical hydrogenation and carboxylation processes (Raju et al., 2003).

1,3-Dipolar Cycloaddition Reactions

  • Reactivity in Cycloaddition Reactions: Holt and Fiksdahl (2007) studied the reactivity of nitropyridyl isocyanates in 1,3-dipolar cycloaddition reactions, which is relevant for understanding the chemical behavior of 3,6-Dimethyl-5-nitropyridin-2-ol in similar reactions (Holt & Fiksdahl, 2007).

Ultrasound-Assisted Drug Solubility Improvement

  • Enhancing Drug Solubility Using Ultrasound: Machado et al. (2013) demonstrated the use of ultrasound irradiation to improve the solubility of drug-like compounds, including 4-hydroxy-6-methyl-3-nitropyridin-2(1H)-one, which is structurally similar to 3,6-Dimethyl-5-nitropyridin-2-ol. This highlights the compound's potential application in pharmaceuticals (Machado et al., 2013)

properties

IUPAC Name

3,6-dimethyl-5-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-4-3-6(9(11)12)5(2)8-7(4)10/h3H,1-2H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHKMNXBHZNDJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(NC1=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60618781
Record name 3,6-Dimethyl-5-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dimethyl-5-nitropyridin-2-ol

CAS RN

57179-69-8
Record name 3,6-Dimethyl-5-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
RA Hartz, VT Ahuja, X Zhuo, RJ Mattson… - Journal of medicinal …, 2009 - ACS Publications
Detailed metabolic characterization of 8, an earlier lead pyrazinone-based corticotropin-releasing factor-1 (CRF 1 ) receptor antagonist, revealed that this compound formed significant …
Number of citations: 59 pubs.acs.org
CP Zhang, QY Chen, Y Guo, JC Xiao, YC Gu - Coordination Chemistry …, 2014 - Elsevier
Tetrafluoroethane β-sultone (TFES) has hundreds of useful fluorinating derivatives as reagents. The reactions of TFES with nucleophiles provide a variety of interesting …
Number of citations: 92 www.sciencedirect.com
DK Leahy, J Li, JB Sausker, J Zhu… - … Process Research & …, 2010 - ACS Publications
BMS-764459 (1) and BMS-763534 (2) are CRF1 antagonists for the treatment of neurological disorders such as depression and anxiety. An efficient synthesis of 1 and 2 is described, …
Number of citations: 20 pubs.acs.org

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